1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy-
Overview
Description
1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- is a chemical compound with the molecular formula C4H6N4O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- typically involves the reaction of 4-amino-3-furazanecarboxamidoxime with methoxyamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials, including polymers and energetic materials.
Mechanism of Action
The mechanism of action of 1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-hydroxy-furazan-3-carboxamidine
- 4-Amino-3-furazanecarboxamidoxime
- 4-Amino-3-cyanofurazan
Uniqueness
1,2,5-Oxadiazole-3-carboximidamide,4-amino-N-methoxy- is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other furazan derivatives may not be suitable.
Properties
IUPAC Name |
4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O2/c1-10-8-3(5)2-4(6)9-11-7-2/h1H3,(H2,5,8)(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJBEXBMHEADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NON=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NON=C1N)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327647 | |
Record name | 4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660508 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
167282-00-0 | |
Record name | 4-amino-N'-methoxy-1,2,5-oxadiazole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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